

Tasidotin Pharmacokinetic Parameters in Non-Human Primates

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Compound Focus: Tasidotin Hydrochloride

CAS No.: 623174-20-9

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The following table summarizes the key findings from the identified study, where Tasidotin was administered intravenously at a dose of 0.75 mg/kg [1].

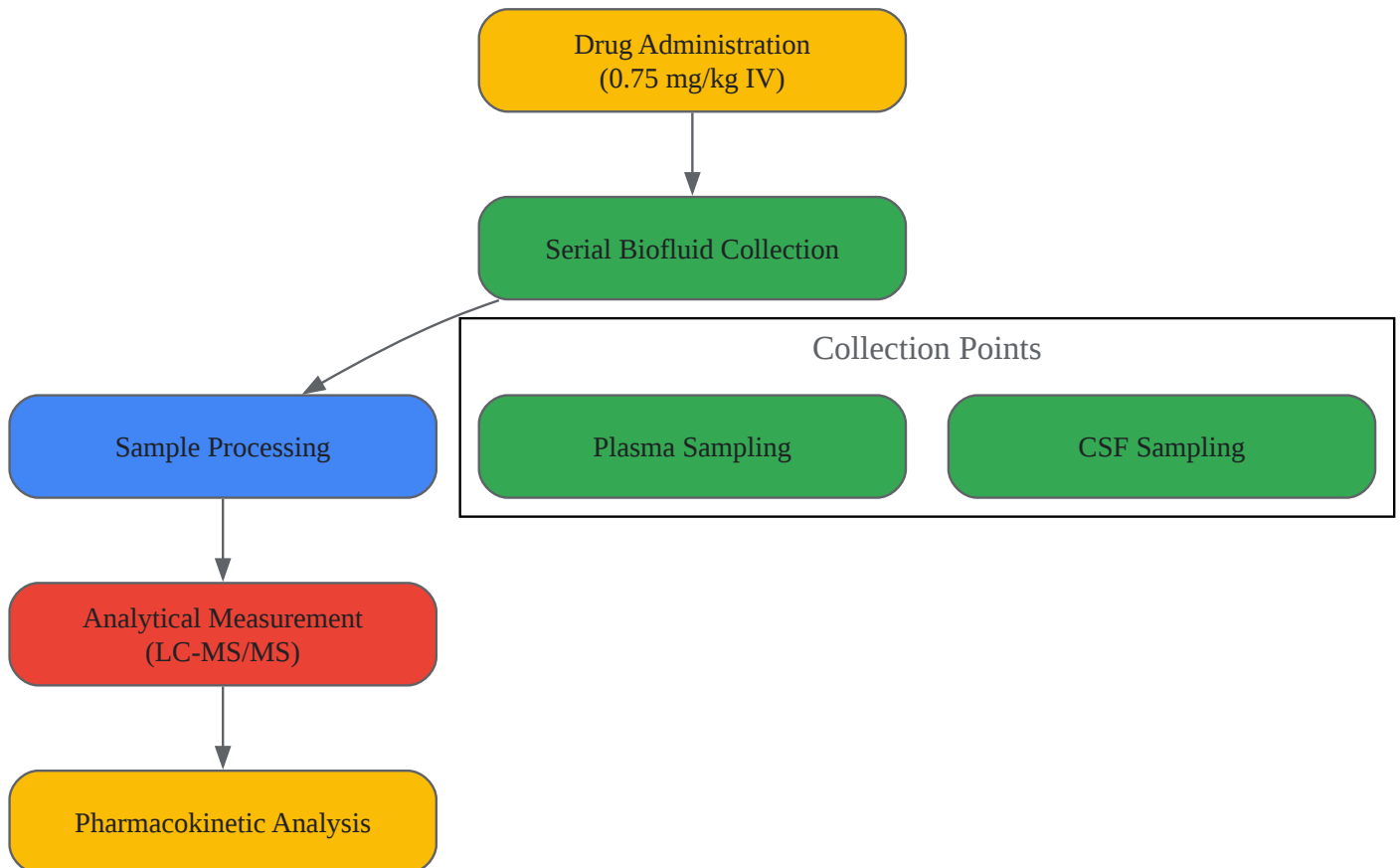
Analyte	Matrix	AUC ($\mu\text{M}\cdot\text{min}$) (Mean \pm SD)	Half-life (min) (Mean \pm SD)	CSF:Plasma AUC Ratio (Mean \pm SD)
Tasidotin (Parent drug)	Plasma	30 \pm 10	27 \pm 4	1.1 \pm 0.4
	CSF	28 \pm 10	96 \pm 40	
Tasidotin-C-carboxylate (Metabolite)	Plasma	54 \pm 19	229 \pm 73	Not Reported
despropyl-tasidotin-C- carboxylate (Metabolite)	Plasma	12 \pm 2	100 \pm 29	Not Reported

Additional PK Parameters for Tasidotin [1]:

- **Plasma Clearance:** 44 \pm 14 mL/min/kg
- **Model-dependent Clearance:** 35 mL/min/kg (Tasidotin), 2 mL/min/kg (Tasidotin-C-carboxylate)

Experimental Workflow for PK Sampling

The study describes a general workflow for sample collection and analysis. The diagram below outlines the key steps involved in such a pharmacokinetic study.



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The specific methodological details reported in the search results are limited to the following points [1]:

- **Administration:** Tasidotin was administered as an **intravenous (IV) injection**.
- **Sampling:** **Serial samples** of both plasma and cerebrospinal fluid (CSF) were collected after administration.
- **Analysis:** Concentrations of Tasidotin and its metabolites were determined, and pharmacokinetic parameters were estimated using **model-independent and model-dependent methods**.

Gaps in Available Protocol Details

The current search results lack the precise details needed to replicate the protocol fully. Key missing information includes:

- **Exact Sampling Timepoints:** The specific times post-dose for plasma and CSF collection are not listed.
- **Sample Processing Steps:** Procedures for centrifugation, aliquoting, and storage of plasma and CSF samples are not described.
- **Analytical Method Details:** While an LC-MS/MS method is mentioned in a reference within the study, the specific chromatographic conditions, mass spectrometer settings, and sample preparation steps (e.g., extraction, reconstitution) are not provided [1].
- **Data Analysis Specifications:** The exact software or algorithms used for the model-independent and model-dependent pharmacokinetic analysis are not specified.

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References

1. and cerebrospinal fluid pharmacokinetics of Plasma ... tasidotin [link.springer.com]

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